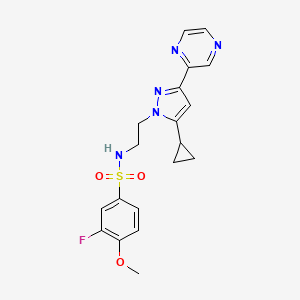

Stat3-IN-7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stat3-IN-7 is an aryl sulfonamido azetidine compound . It is an orally active inhibitor of STAT3, a transcriptional factor involved in many biological functions . STAT3-IN-7 has demonstrated anticancer activities .

Physical And Chemical Properties Analysis

Stat3-IN-7 has a molecular formula of C30H26F5N5O4S and a molecular weight of 647.62 . It is recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Applications De Recherche Scientifique

Particle Removal Efficiency in Semiconductor Cleaning

SC-1 is utilized in the semiconductor industry for cleaning silicon wafers. The SC-1 process parameters, such as bath temperature, megasonic power, and NH4-OH:H2O ratio, are critical for achieving high particle removal efficiency. Research shows that optimized conditions can lead to removal efficiencies better than 97% on bare silicon wafers . This is crucial for maintaining the integrity of the wafers and ensuring the reliability of the semiconductor devices.

Surface Metallic Contamination Reduction

The same SC-1 cleaning solutions are also effective in reducing surface metallic contamination, particularly iron (Fe), on silicon wafers . This is important for preventing defects in semiconductor manufacturing and enhancing the performance of electronic devices.

Chemical Bonding Effects in Scandium Compounds

SC-1’s chemical structure allows for the study of chemical bonding effects in scandium compounds using techniques like X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) . These studies provide insights into the electronic structure of materials and can predict the formation of chemical bonds in unknown components.

Advanced Catalysis

Functionalized silica nanoparticles, which can be derived from compounds like SC-1, show promise in advanced catalysis applications . These nanoparticles can be tailored for specific reactions, leading to more efficient and sustainable chemical processes.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

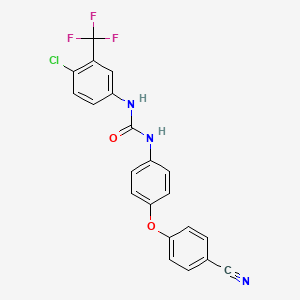

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4-cyanophenoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF3N3O2/c22-19-10-5-15(11-18(19)21(23,24)25)28-20(29)27-14-3-8-17(9-4-14)30-16-6-1-13(12-26)2-7-16/h1-11H,(H2,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPZDXDXIQZKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea | |

CAS RN |

1313019-65-6 |

Source

|

| Record name | 1313019-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

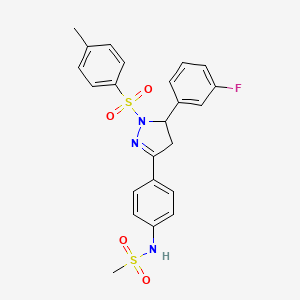

Q1: What is the primary molecular target of SC-1?

A1: SC-1 primarily targets Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively activated in various cancers, including breast cancer. [, , ]

Q2: How does SC-1 interact with STAT3?

A2: SC-1 inhibits the phosphorylation of STAT3 at tyrosine 705. This inhibition disrupts STAT3 dimerization and its translocation to the nucleus, effectively preventing the transcription of STAT3-driven genes. []

Q3: What are the downstream effects of SC-1-mediated STAT3 inhibition?

A3: SC-1-mediated STAT3 inhibition leads to:

- Downregulation of STAT3 target genes: This includes genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis inhibition (e.g., survivin, Mcl-1). [, , ]

- Induction of apoptosis: SC-1 promotes apoptosis in various cancer cell lines, including breast cancer, non-small cell lung cancer, and canine mammary tumor cells. [, , , , , ]

Q4: Does SC-1 affect other signaling pathways?

A4: While SC-1 primarily targets STAT3, research suggests it may also influence Src homology-2 containing protein tyrosine phosphatase-1 (SHP-1) activity. SC-1 was found to enhance SHP-1 activity, which contributes to STAT3 dephosphorylation. [, ]

Q5: What is known about the structure of SC-1?

A5: SC-1 is a sorafenib derivative specifically designed to lack sorafenib's kinase inhibitory activity. While its exact structure hasn't been explicitly detailed in the provided abstracts, it's described as structurally similar to sorafenib. [, ]

Q6: Is there information available on SC-1's material compatibility, stability, or catalytic properties?

A6: The provided abstracts primarily focus on SC-1's biological activity and mechanism of action in various cancer models. They don't offer information about its material compatibility, stability outside biological contexts, or any catalytic properties. Further research is needed to explore these aspects.

Q7: Are there any computational studies or established SAR data for SC-1? What about its stability and formulation?

A7: The abstracts don't provide details on computational chemistry studies, quantitative SAR data, or specific formulation strategies for SC-1. These are areas that could benefit from further investigation.

Q8: Are there specific SHE regulations related to SC-1?

A8: As SC-1 is primarily researched in a laboratory setting and not yet approved for widespread use, specific SHE regulations beyond standard laboratory safety protocols wouldn't be publicly available at this stage.

Q9: What is known about SC-1's pharmacokinetic profile?

A9: The provided research primarily focuses on in vitro and xenograft models. Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), haven't been explicitly described in these abstracts.

Q10: What evidence supports SC-1's efficacy in preclinical models?

A10: Several lines of evidence suggest SC-1's potential efficacy:

- In vitro studies: SC-1 effectively induces apoptosis in several cancer cell lines, including breast cancer, non-small cell lung cancer, and canine mammary tumor cells. [, , , , , ]

- Xenograft models: SC-1 administration significantly reduced tumor growth in mouse models of breast cancer, supporting its in vivo antitumor activity. [, ]

Q11: Have there been any clinical trials conducted with SC-1?

A11: While the abstracts mention SC-1's use in a Phase II clinical trial for gastric carcinoma, they don't elaborate on the trial's design or outcomes. [] More information is needed to assess its clinical efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide](/img/structure/B2557992.png)

![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)

![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2558006.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)

![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)

![N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2558012.png)